molecular formula C19H26N2O2 B5418183 1-{1-[4-(allyloxy)benzyl]piperidin-4-yl}pyrrolidin-2-one

1-{1-[4-(allyloxy)benzyl]piperidin-4-yl}pyrrolidin-2-one

Cat. No. B5418183
M. Wt: 314.4 g/mol
InChI Key: OMXHLDFFVIQRIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{1-[4-(allyloxy)benzyl]piperidin-4-yl}pyrrolidin-2-one, also known as ABDP, is a chemical compound that has been extensively studied in scientific research. ABDP is a piperidine derivative that has shown potential in various applications, including as a tool for studying protein-protein interactions and as a potential therapeutic agent for various diseases.

Mechanism of Action

1-{1-[4-(allyloxy)benzyl]piperidin-4-yl}pyrrolidin-2-one is believed to act as a competitive inhibitor of protein-protein interactions. It binds to specific sites on proteins, preventing other proteins from binding to those sites. This allows researchers to study the specific interactions between proteins and the effects of disrupting those interactions.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in vitro and in vivo. It has also been shown to be stable in a variety of biological environments, making it a useful tool for studying protein-protein interactions in living systems.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-{1-[4-(allyloxy)benzyl]piperidin-4-yl}pyrrolidin-2-one in lab experiments is its specificity for certain protein-protein interactions. This allows researchers to study specific interactions in isolation, without interference from other proteins. However, this compound is not effective in all protein-protein interaction studies, and its use may be limited by the availability of suitable protein targets.

Future Directions

There are several potential future directions for research involving 1-{1-[4-(allyloxy)benzyl]piperidin-4-yl}pyrrolidin-2-one. One area of interest is the development of more specific and potent inhibitors of protein-protein interactions. Another area of interest is the use of this compound as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Finally, this compound may be useful in the development of new diagnostic tools for detecting protein-protein interactions in living systems.

Synthesis Methods

The synthesis of 1-{1-[4-(allyloxy)benzyl]piperidin-4-yl}pyrrolidin-2-one involves the reaction of piperidine with 4-(allyloxy)benzyl chloride, followed by the addition of pyrrolidin-2-one. The reaction yields this compound as a white crystalline powder, which can be purified through recrystallization.

Scientific Research Applications

1-{1-[4-(allyloxy)benzyl]piperidin-4-yl}pyrrolidin-2-one has been widely used in scientific research as a tool for studying protein-protein interactions. It has been shown to bind to specific sites on proteins, allowing researchers to study the interactions between proteins in vitro. This compound has also been used in the development of fluorescence-based sensors for detecting protein-protein interactions in live cells.

properties

IUPAC Name

1-[1-[(4-prop-2-enoxyphenyl)methyl]piperidin-4-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2/c1-2-14-23-18-7-5-16(6-8-18)15-20-12-9-17(10-13-20)21-11-3-4-19(21)22/h2,5-8,17H,1,3-4,9-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMXHLDFFVIQRIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)CN2CCC(CC2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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